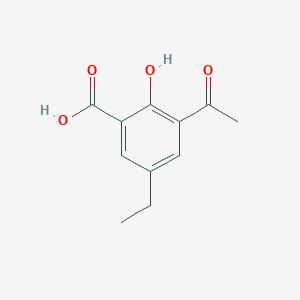

3-Acetyl-5-ethylsalicylic acid

Description

3-Acetyl-5-ethylsalicylic acid is a derivative of salicylic acid, featuring an acetyl group at the 3-position and an ethyl group at the 5-position of the aromatic ring. This structural modification distinguishes it from common salicylic acid derivatives like aspirin (acetylsalicylic acid) and sulfosalicylic acid.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-acetyl-5-ethyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3,(H,14,15) |

InChI Key |

OKOQQDYBRNXGLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C(=O)O)O)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl-Substituted Salicylates

- Ethyl 5-Nitro Salicylate : Contains a nitro group at the 5-position and an ethyl ester. The nitro group introduces strong electron-withdrawing effects, increasing acidity compared to 3-acetyl-5-ethylsalicylic acid. Applications include intermediates in pharmaceutical synthesis, whereas the acetyl-ethyl variant may prioritize anti-inflammatory or analgesic properties .

- Hexyl Salicylate: A longer alkyl chain (hexyl) ester. The SCCS notes that alkyl chain length inversely correlates with dermal absorption rates; thus, 3-acetyl-5-ethylsalicylic acid’s shorter ethyl group may offer faster systemic absorption compared to hexyl derivatives .

Acetylated Salicylic Acid Derivatives

- 5-Acetylsalicylic Acid () : Lacks the ethyl group, resulting in reduced steric hindrance. This difference may alter binding affinity to cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drugs.

- Methyl 5-Acetylsalicylate () : Features a methyl ester instead of a free carboxylic acid. This modification enhances volatility and may reduce gastrointestinal irritation but could limit solubility in aqueous environments compared to the free acid form of 3-acetyl-5-ethylsalicylic acid.

Functional Group Variants

- Sulfosalicylic Acid () : Contains a sulfonic acid group at the 5-position, drastically increasing acidity (pKa ~1.3) and water solubility. In contrast, 3-acetyl-5-ethylsalicylic acid’s acetyl and ethyl groups render it more lipophilic, favoring applications in topical formulations or lipid-rich environments.

- 5-Methylsalicylic Acid (): A methyl group at the 5-position simplifies the structure, reducing synthetic complexity.

Q & A

Q. What ethical considerations apply to studies involving 3-Acetyl-5-ethylsalicylic acid, particularly in pharmacological contexts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.